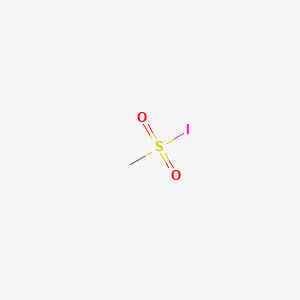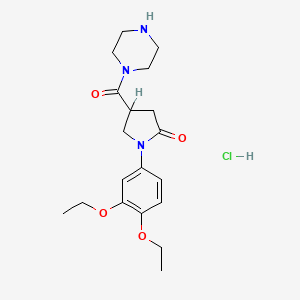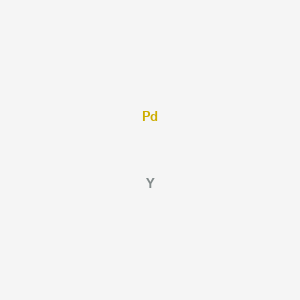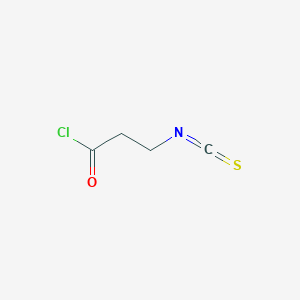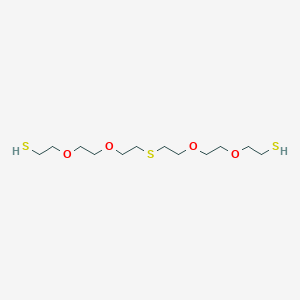
Anthraquinone, 1,5-dinitro-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-1,5-dinitroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two nitro groups and a methyl group attached to the anthracene core. It is known for its applications in various fields, including organic electronics and photophysics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1,5-dinitroanthracene-9,10-dione typically involves the nitration of anthraquinone derivatives. One common method includes the nitration of anthraquinone in the presence of sulfuric acid and nitric acid, resulting in a mixture of dinitroanthraquinones. The desired 1,5-dinitroanthraquinone can be isolated through selective precipitation using solvents like 1-chloronaphthalene or adipic acid dinitrile at elevated temperatures .
Industrial Production Methods
Industrial production of 2-methyl-1,5-dinitroanthracene-9,10-dione follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The separation and purification steps are optimized to remove impurities and obtain the desired product in its pure form .
化学反応の分析
Types of Reactions
2-methyl-1,5-dinitroanthracene-9,10-dione undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts, depending on the desired substituent.
Major Products Formed
Reduction: The reduction of nitro groups results in the formation of 2-methyl-1,5-diaminoanthracene-9,10-dione.
Substitution: Depending on the substituent introduced, various derivatives of 2-methyl-1,5-dinitroanthracene-9,10-dione can be formed.
科学的研究の応用
2-methyl-1,5-dinitroanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of dyes and pigments, as well as in organic electronics for its photophysical properties
作用機序
The mechanism of action of 2-methyl-1,5-dinitroanthracene-9,10-dione involves its interaction with molecular targets through its nitro and carbonyl groups. These functional groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). The compound’s ability to generate ROS makes it a potential candidate for applications in photodynamic therapy and other medical treatments .
類似化合物との比較
Similar Compounds
1,5-dinitroanthraquinone: Similar in structure but lacks the methyl group.
9,10-anthraquinone: The parent compound without nitro or methyl substitutions.
2-methyl-9,10-anthraquinone: Similar but with only a methyl group and no nitro groups.
Uniqueness
2-methyl-1,5-dinitroanthracene-9,10-dione is unique due to the presence of both nitro and methyl groups, which confer distinct chemical and photophysical properties.
特性
CAS番号 |
51461-16-6 |
|---|---|
分子式 |
C15H8N2O6 |
分子量 |
312.23 g/mol |
IUPAC名 |
2-methyl-1,5-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C15H8N2O6/c1-7-5-6-9-12(13(7)17(22)23)15(19)8-3-2-4-10(16(20)21)11(8)14(9)18/h2-6H,1H3 |
InChIキー |
AYVQEYMBONJSMH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-amino-3-[(methylsulfanyl)methyl]benzoate](/img/structure/B14672682.png)


![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane](/img/structure/B14672699.png)
![(6,7-Diacetyloxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B14672700.png)
